Welcome to the BenchChem Online Store!
molecular formula C9H6BrNO B122449 3-(2-Bromoacetyl)benzonitrile CAS No. 50916-55-7

3-(2-Bromoacetyl)benzonitrile

Cat. No. B122449
M. Wt: 224.05 g/mol
InChI Key: XWCGNFLHRINYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868001B2

Procedure details

1 mmol 3-(2-bromoacetyl)benzonitrile and 1 mmol 6-chloropyridazin-3-amine in 10 ml EtOH were heated to reflux for 12 h, then cooled to room temperature. The orange-red precipitate was collected by filtration, washed with cold EtOH, and air-dried to give the 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (125 mg, 50%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])=O.[Cl:13][C:14]1[N:19]=[N:18][C:17]([NH2:20])=[CH:16][CH:15]=1>CCO>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([CH:2]=[C:3]([C:5]3[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=3)[C:8]#[N:9])[N:20]=2)[N:19]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrCC(=O)C=1C=C(C#N)C=CC1
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The orange-red precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold EtOH
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C=2C=C(C#N)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.